molecular formula C18H11N5 B11764624 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-

1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-

Cat. No.: B11764624
M. Wt: 297.3 g/mol
InChI Key: VJHLQFGYWTWTDW-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-f][1,10]phenanthroline derivatives are nitrogen-rich heterocyclic ligands widely used in coordination chemistry due to their rigid planar structure and strong metal-binding capabilities. The compound 2-(3-pyridinyl)-1H-imidazo[4,5-f][1,10]phenanthroline features a phenanthroline backbone fused with an imidazole ring and substituted at the 2-position with a 3-pyridinyl group. This structure enhances its π-conjugation and chelating properties, making it suitable for applications in catalysis, luminescent materials, and bioimaging .

Properties

Molecular Formula

C18H11N5

Molecular Weight

297.3 g/mol

IUPAC Name

2-pyridin-3-yl-1H-imidazo[4,5-f][1,10]phenanthroline

InChI

InChI=1S/C18H11N5/c1-4-11(10-19-7-1)18-22-16-12-5-2-8-20-14(12)15-13(17(16)23-18)6-3-9-21-15/h1-10H,(H,22,23)

InChI Key

VJHLQFGYWTWTDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C4C=CC=NC4=C5C(=C3N2)C=CC=N5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with grinding stoichiometric amounts of 1,10-phenanthroline-5,6-dione, pyridine-3-carbaldehyde, and ammonium acetate in a mortar with a pestle. A catalytic quantity of iodine (10–15 mol%) is added to the mixture, which is then ground at room temperature for 10–15 minutes. The reaction proceeds via the following steps:

  • Imine Formation : Iodine activates the carbonyl group of pyridine-3-carbaldehyde, enabling nucleophilic attack by ammonia (generated in situ from ammonium acetate).

  • Cyclization : The imine intermediate undergoes dehydration and cyclization with the diketone moiety of 1,10-phenanthroline-5,6-dione.

  • Aromatization : Final aromatization yields the target imidazophenanthroline derivative.

Optimization and Yield

Key advantages of this method include:

  • Solvent-free conditions , eliminating the need for toxic organic solvents.

  • Short reaction time (15–30 minutes).

  • High yields (85–92%) due to iodine’s dual role as a catalyst and dehydrating agent.

ParameterValue
CatalystIodine (15 mol%)
TemperatureRoom temperature
Reaction Time15 minutes
Yield89%

The use of electron-deficient aldehydes (e.g., pyridine-3-carbaldehyde) slightly reduces reaction efficiency compared to electron-rich analogs, but yields remain robust due to iodine’s strong catalytic activity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a superior technique for synthesizing imidazophenanthroline derivatives, offering enhanced reaction kinetics and purity.

Procedure and Conditions

In this method, a mixture of 1,10-phenanthroline-5,6-dione (1 mmol), pyridine-3-carbaldehyde (1 mmol), ammonium acetate (2.5 mmol), and iodine (10 mol%) is irradiated in a microwave reactor at 120°C for 5–10 minutes. The rapid dielectric heating ensures uniform temperature distribution, accelerating the cyclocondensation process.

Advantages Over Conventional Heating

  • Reduced Reaction Time : Completion in 5–10 minutes vs. hours under traditional conditions.

  • Higher Yields : 90–95% due to minimized side reactions.

  • Improved Purity : HPLC analysis confirms >97% purity for the target compound.

ParameterMicrowave MethodTraditional Method
Reaction Time5–10 minutes30–60 minutes
Yield93%85%
Energy ConsumptionLowHigh

Comparative Analysis of Synthetic Methods

Efficiency Metrics

The table below contrasts key performance indicators for iodine-catalyzed and microwave-assisted syntheses:

MetricIodine-Catalyzed (Solvent-Free)Microwave-Assisted
Catalyst Loading15 mol%10 mol%
TemperatureAmbient120°C
ScalabilityModerateHigh
Environmental ImpactLow (solvent-free)Low

Limitations and Challenges

  • Iodine Method : Requires mechanical grinding, which may limit scalability.

  • Microwave Method : Specialized equipment needed, increasing initial costs.

Research Findings and Innovations

Role of Substituents

Introducing electron-withdrawing groups (e.g., pyridinyl) at the C2 position of the imidazole ring slightly reduces reaction rates but enhances the compound’s coordination capacity with transition metals.

Applications in Coordination Chemistry

The 3-pyridinyl substituent enables chelation with Re(I), Fe(II), and Co(III) ions, forming stable complexes with luminescent properties. For example, Re(I) tricarbonyl complexes derived from this ligand exhibit triplet excited-state lifetimes exceeding 100 µs, making them suitable for photodynamic therapy .

Chemical Reactions Analysis

Challenges in Characterization

The ¹H and ¹³C NMR spectra of this compound show significant signal overlap due to its complex structure, complicating full assignment . Elemental analysis and ESI-MS are used for confirmation .

Coordination Chemistry

The ligand forms complexes with transition metals, including rhenium(I) and platinum(II). A representative reaction involves [Re(CO)₅Cl] reacting with the ligand in a refluxing acetonitrile-toluene mixture under argon. The resulting complex, [ReCl(CO)₃(L)] , adopts a distorted octahedral geometry with three carbonyl ligands in a fac arrangement .

Key reaction steps :

  • React [Re(CO)₅Cl] with the ligand in acetonitrile/toluene.

  • Reflux under argon for 2–4 hours.

  • Isolate the product via filtration .

Table 2: Coordination Reaction Parameters

ParameterDetails
Metal precursor[Re(CO)₅Cl]
SolventAcetonitrile/toluene
TemperatureReflux (80–110°C)
Product[ReCl(CO)₃(L)]
CharacterizationFT-IR (ν(C≡O) bands at 2030–1875 cm⁻¹)

Analytical Characterization

The ligand and its complexes are characterized using:

  • FT-IR : Detection of carbonyl (CO) stretches in metal complexes .

  • NMR : Limited utility due to signal overlap in pyrenyl-substituted derivatives .

  • Elemental analysis : Confirms molecular formula .

  • ESI-MS : Validates molecular weight (297.3 g/mol) .

Table 3: Analytical Data

TechniqueKey Features
FT-IRν(C≡O) bands at 2030–1875 cm⁻¹
ESI-MSMolecular weight = 297.3 g/mol
Elemental analysisC₁₈H₁₁N₅ confirmed

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between 2-(3-pyridinyl)-1H-imidazo[4,5-f][1,10]phenanthroline and its analogs:

Compound Substituent Molecular Weight Key Properties Applications References
2-(3-pyridinyl)-1H-imidazo[4,5-f][1,10]phen 3-pyridinyl ~330–340 (estimated) Enhanced π-conjugation; strong metal coordination via N atoms from pyridine and phenanthroline. Catalysis, luminescent materials, DNA intercalation.
2-(4-fluorophenyl) 4-fluorophenyl 330.30 Monoclinic crystal system (P12/c1), β = 100.122°; forms Pb(II) complexes with 2D supramolecular structures. ORR catalysts, coordination polymers.
2-(2-chloro-6-fluorophenyl) 2-chloro-6-fluorophenyl 406.69 Monoclinic Cd(II) coordination polymer; distorted octahedral geometry with 2D layered structures. Luminescent sensors, photovoltaics.
2-(1-pyrenyl) 1-pyrenyl ~500–520 High triplet-state energy; solvent polarity-dependent emission; weak electronic coupling between pyrenyl and imphen units. OLEDs, triplet-triplet annihilation upconversion.
2-(4-carboxyphenyl) 4-carboxyphenyl 340.34 Forms hydrogen-bonded networks; used in Ru(II) complexes for DNA binding and cytotoxicity. Anticancer agents, DNA probes.
2-(3-bromophenyl) 3-bromophenyl 409.23 Bromine substituent enhances steric bulk and electron-withdrawing effects. Heavy-atom effect for phosphorescence, photodynamic therapy.

Key Research Findings:

Electronic and Structural Effects :

  • Substitution at the 2-position significantly alters electronic properties. For example, electron-withdrawing groups (e.g., nitro, bromo) lower HOMO-LUMO gaps, enhancing redox activity . Conversely, pyrenyl groups introduce extended π-systems, enabling long-lived triplet states for light-emitting applications .
  • The 3-pyridinyl substituent likely improves solubility and metal-binding versatility compared to purely aromatic substituents (e.g., phenyl), as seen in related Fe-PIPhen complexes used for oxygen reduction reactions (ORR) .

Coordination Chemistry :

  • 2-(4-fluorophenyl) derivatives form Pb(II) complexes with 2D supramolecular architectures stabilized by C–Cl⋯π and N–H⋯O interactions .
  • Cd(II) complexes of 2-(2-chloro-6-fluorophenyl) exhibit distorted octahedral geometries and 2D polymeric networks, useful for sensing applications .

Biological Activity: Carbohydrate conjugates of 2-(4-aminophenyl)-imidazo-phenanthroline (APIP) show strong DNA intercalation and cytotoxicity, with IC50 values as low as 1.2 µM in cancer cells . Ru(II) complexes with nitrophenyl or trichlorophenyl substituents exhibit higher anticancer activity than unsubstituted analogs due to improved DNA binding and cellular uptake .

Photophysical Properties :

  • Pyrenyl-substituted Re(I) complexes display record-high triplet-state energies (2.95 eV), tunable via remote substituent effects and solvent polarity .

Biological Activity

1H-Imidazo[4,5-f][1,10]phenanthroline derivatives, particularly those substituted with pyridine groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of the compound 1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)- , focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure

The compound's structure features a fused imidazole and phenanthroline moiety with a pyridine substitution at the 2-position. This unique arrangement contributes to its ability to interact with biological macromolecules such as DNA and proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, the cytotoxic effects of various derivatives were evaluated against several cancer cell lines:

Cell Line IC50 (µM) Reference
Prostate (PC3)12.5
Breast (MDA-MB-231)15.8
Cervical (HeLa)10.3
Skin (BJ - control)>50

The compound exhibits its anticancer activity primarily through:

  • DNA Intercalation : The planar structure allows for effective intercalation into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase I at low concentrations (15 µM), which is crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production leading to oxidative stress in cancer cells .

Antimicrobial Activity

The antimicrobial properties of 1H-Imidazo[4,5-f][1,10]phenanthroline derivatives have also been investigated. A study demonstrated broad-spectrum activity against various bacterial and fungal pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

In Vivo Studies

In vivo studies using Galleria mellonella larvae showed that certain complexes based on this compound significantly increased survival rates against lethal doses of C. albicans, outperforming traditional antifungal treatments like ketoconazole .

Case Studies

Several case studies illustrate the compound's therapeutic potential:

  • Carbohydrate Conjugates : Novel carbohydrate-conjugated derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. These compounds showed enhanced cytotoxicity compared to their non-conjugated counterparts .
  • Photodynamic Therapy : A pyrenyl-substituted variant demonstrated remarkable photocytotoxicity in HaCaT cells under light irradiation conditions, suggesting potential applications in photodynamic therapy for skin cancers .

Q & A

Q. Table 1: Representative Derivatives and Yields

Substituent PositionDerivative ExampleYield (%)Reference
3-Pyridinyl2-(3-Pyridinyl)-imidazo-phen84
4-Methoxyphenyl2-(4-MeOPh)-imidazo-phen78
2-Thiophene2-(Thiophen-2-yl)-imidazo-phen64

Basic: What characterization techniques are essential for confirming the structure of imidazo-phenanthroline derivatives?

Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., aromatic δ 7.5–9.5 ppm) and substituent integration .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₂N₅: m/z 318.1098) .
  • X-ray crystallography : Resolves bond lengths (e.g., N–C = 1.32–1.38 Å) and π-stacking interactions (3.4–3.8 Å interplanar distances) .
  • IR spectroscopy : Detects NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Advanced: How do substituents on the imidazo-phenanthroline core influence DNA binding constants (K_b)?

Answer:
Substituents modulate K_b via steric hindrance, hydrophobicity, and electronic effects:

  • Electron-withdrawing groups (e.g., -Br, -Cl): Enhance intercalation by increasing planarity and π-π stacking with DNA base pairs (e.g., K_b = 1.2×10⁵ M⁻¹ for bromo-substituted derivatives) .
  • Bulky groups (e.g., indole, benzothiophene): Reduce K_b by ~50% due to steric clashes with the DNA helix .
  • Methodology : Competitive EB displacement assays (λₑₓ = 480 nm, λₑₘ = 590 nm) quantify K_b at physiological pH .

Q. Table 2: DNA Binding Constants (K_b) of Selected Derivatives

DerivativeK_b (M⁻¹)Reference
2-(3-Pyridinyl)-imidazo8.7×10⁴
2-(4-Cl-Ph)-imidazo1.1×10⁵
2-(Thiophen-2-yl)-imidazo4.3×10⁴

Advanced: What methodological challenges arise in measuring triplet-state lifetimes of Ru(II) complexes with imidazo-phenanthroline ligands?

Answer:
Key challenges include:

  • Temperature dependence : Lifetimes increase from µs (293 K) to ms (77 K) due to reduced non-radiative decay .
  • Oxygen sensitivity : Rigorous degassing (freeze-pump-thaw cycles) is required to avoid quenching .
  • Instrumentation : Time-correlated single-photon counting (TCSPC) for µs lifetimes vs. pulsed lasers for ms regimes .
  • Quantum yield calibration : Use of [Ru(bpy)₃]²⁺ (Φ = 0.042 in aerated water) as a reference .

Advanced: How do researchers resolve contradictions in reported cytotoxicity data for imidazo-phenanthroline metal complexes?

Answer:
Discrepancies arise from:

  • Cell line variability : IC₅₀ for TCPIP ranges from 1.2 µM (B16 melanoma) to >50 µM (HEK293 normal cells) .
  • Assay conditions : MTT vs. flow cytometry apoptosis assays may yield differing results due to metabolic vs. membrane integrity endpoints .
  • Solution stability : Complexes prone to hydrolysis (e.g., in PBS) require fresh preparation and ICP-MS validation of metal uptake .

Q. Methodological Recommendations :

  • Standardize exposure time (48–72 hr) and serum content (<10% FBS).
  • Include positive controls (e.g., cisplatin) and ROS scavengers (e.g., NAC) to isolate mechanisms .

Advanced: What experimental designs optimize photoinduced electron transfer (PET) in Ru(II)-imidazo-phenanthroline semiconductor systems?

Answer:
PET efficiency depends on:

  • Ligand conjugation : Extended π-systems (e.g., anthracene-fused derivatives) enhance electron injection into TiO₂/In₂O₃ .
  • Electrolyte composition : Use I⁻/I₃⁻ redox mediators in acetonitrile to stabilize charge separation .
  • Spectroelectrochemistry : Monitor MLCT band shifts (e.g., 450 → 550 nm) under applied bias to confirm PET .

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